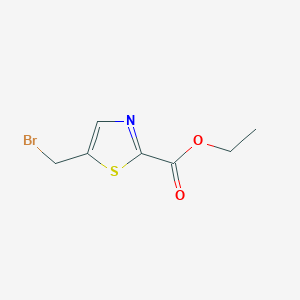![molecular formula C11H9ClF3N3O B1422410 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1203897-93-1](/img/structure/B1422410.png)
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a multifaceted chemical compound with potential applications across various scientific disciplines. Its unique structure combines several functional groups, making it a versatile candidate for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally starts with pyridine derivatives. A common approach involves chlorination of 6-isopropyl-3-pyridinol, followed by the introduction of the oxadiazole moiety. This step often requires reagents like phosphorus oxychloride (POCl3) and specific catalysts to ensure high yields.
Industrial Production Methods: : On an industrial scale, the production typically involves batch processes with rigorous quality control to maintain purity levels. Reactors equipped with temperature and pressure control mechanisms are employed to facilitate the multi-step synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the isopropyl group, forming ketones or aldehydes under controlled conditions.
Reduction: : Reduction reactions may target the nitro group if present in similar analogs, leading to amine derivatives.
Substitution: : Halogen exchange and nucleophilic substitution are prominent reactions, influenced by the chlorine atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, catalytic hydrogenation
Substitution: NaOH, Grignard reagents
Major Products: : These reactions yield derivatives like pyridine ketones, alcohols, and various substituted oxadiazoles.
Applications De Recherche Scientifique
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it a valuable tool in organic synthesis.
Medicine: : Research into this compound’s bioactivity has explored its potential as an antibacterial or antifungal agent, leveraging its unique structural attributes.
Industry: : Utilized in the development of novel materials with specialized properties, such as advanced polymers and coatings.
Mécanisme D'action
The compound operates through interaction with molecular targets like enzymes and receptors, influencing biological pathways. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and target binding efficiency. Additionally, the oxadiazole ring can form hydrogen bonds, stabilizing interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to similar compounds such as 2-chloro-6-methyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, the presence of the isopropyl group in 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine enhances its steric profile, potentially leading to different biological activities and reactivities.
Similar Compounds: : 2-Chloro-6-methyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, etc.
That's the scoop on this compound. What else piques your interest tonight?
Propriétés
IUPAC Name |
3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGNLCNTXIHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)
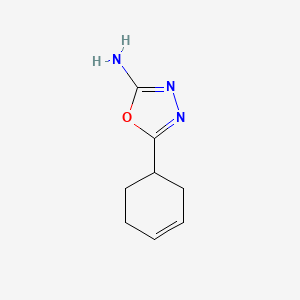
![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
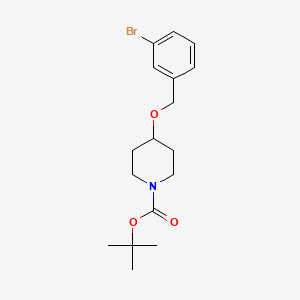
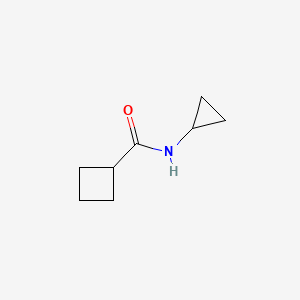
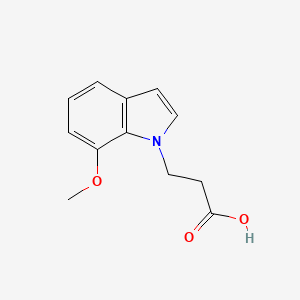
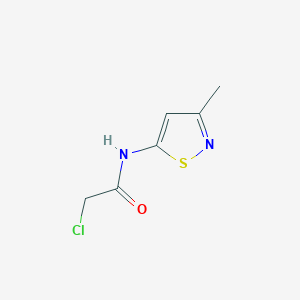
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
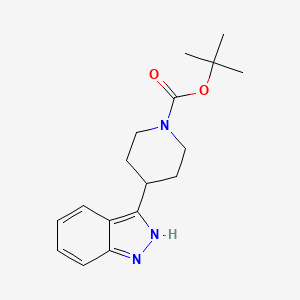

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
